molecular formula C19H18N2O5 B12815973 2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid

2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid

Cat. No.: B12815973
M. Wt: 354.4 g/mol
InChI Key: SPWMFYLEMMFDJA-UHFFFAOYSA-N
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Description

2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid is a complex organic compound that features an indole moiety, a phenoxy group, and an oxoacetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenoxy]-2-oxoacetic acid

InChI

InChI=1S/C19H18N2O5/c22-14(12-21-10-9-13-5-1-3-7-16(13)21)11-20-15-6-2-4-8-17(15)26-19(25)18(23)24/h1-10,14,20,22H,11-12H2,(H,23,24)

InChI Key

SPWMFYLEMMFDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3OC(=O)C(=O)O)O

Origin of Product

United States

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